molecular formula C12H10O5 B156209 ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 6093-71-6

ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B156209
CAS RN: 6093-71-6
M. Wt: 234.2 g/mol
InChI Key: IETDBZQIWIJQJG-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the coumarin family, which is known for its presence in many plant families and its importance in organic chemistry. Coumarins have been tested in various pharmacological models and have shown a range of potentially useful biological activities, including antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives can be achieved through different methods. One such method involves the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions, which allows for the formation of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates in a single pot . Another rapid synthetic method for a related compound, 4-oxo-4H-chromene-3-carboxylic acid, involves a two-step process starting from commercially available 1-(2-hydroxyphenyl)ethanone, followed by a Vilsmeier reaction and oxidation .

Molecular Structure Analysis

The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate has been established through X-ray crystallographic analysis. The molecule is essentially planar except for the carboxylate substituent group. The crystal packing forms a supramolecular array arising from hydrogen bonds and intermolecular C-H···O=C contacts, involving both the organic molecules and solvent water molecules. The network of interactions is further reinforced by π-π stacking interactions .

Chemical Reactions Analysis

The decomposition of a related compound, ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, has been studied to understand the mechanistic aspects of its transformation. The study discusses the probable participation of ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromen-2-carboxylate and its rearrangement prior to oxazolochromone formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate are influenced by its molecular structure. The planarity of the molecule and the presence of hydrogen bonds and π-π interactions in the crystal structure suggest that it may have unique optical and electronic properties that could be relevant to its biological activity. However, specific physical and chemical properties such as melting point, solubility, and reactivity are not detailed in the provided papers and would require further investigation .

Relevant Case Studies

A case study involving the antimicrobial activity of a structurally related compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, has been reported. This compound, along with its complex with ethyl α-cyano-4-chlorocinnamate, was synthesized and characterized by spectral data and X-ray single crystal analysis. The study suggests potential antimicrobial applications for these compounds .

Scientific Research Applications

Supramolecular Structure Analysis

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate demonstrates significant structural properties in its crystal form. The molecule is essentially planar except for the carboxylate substituent group. Its supramolecular array arises from hydrogen bonds and intermolecular C-H···O=C contacts, involving both organic molecules and solvent water molecules. This structure is crucial in understanding its interactions in various applications, particularly in the fields of crystallography and molecular modeling (Galdámez, García-Beltrán, & Cassels, 2011).

Anticorrosive Properties

This compound has shown potential in inhibiting hydrochloric acid corrosion of mild steel. When reacted with amines under mild conditions, it forms alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which are efficient in preventing corrosion at low concentrations. This highlights its potential in industrial applications, particularly in corrosion prevention (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).

Fluorescent Properties

The fluorescent properties of derivatives of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate have been explored. Synthesis and characterization of these derivatives, such as (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, have shown significant fluorescence, indicating its potential use in optical materials and sensors (Bai Jing-hua, 2011).

Photoluminescence Studies

Investigations into the photoluminescence of ethyl coumarin-3-carboxylate derivatives, including ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, reveal interesting optical properties. These compounds show stronger absorption and emission than ethyl coumarin-3-carboxylate, particularly under ultraviolet light, where they exhibit strong blue-violet emission. This research suggests potential applications in photoluminescent materials and devices (Song, Li-Meia, Gao, & Jian-hua, 2014).

Antibacterial Activity

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate has shown promising results in antibacterial studies. When combined with transitional metal ions like Cu(II) and La(III), it exhibits antimicrobial activities against human pathogenic bacteria isolated from wound infections. This research opens avenues for its potential use in developing new antibacterial agents (Ashraf S. Hassan, 2014).

Future Directions

The potential applications of this compound are still under investigation. Its selective inhibition of tumor-associated isoforms suggests potential use in cancer research . Further studies are needed to explore its full potential.

properties

IUPAC Name

ethyl 7-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDBZQIWIJQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209761
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

CAS RN

6093-71-6
Record name Ethyl 7-hydroxycoumarin-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carbethoxy-7-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBETHOXYUMBELIFERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Galdámez, O García-Beltrán… - Journal of the Chilean …, 2011 - SciELO Chile
… In the present study, an X-ray analysis of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate (1) was performed in order to determine its inherent conformation and …
Number of citations: 1 www.scielo.cl
H Li, X Wang, G Xu, L Zeng, K Cheng, P Gao… - Bioorganic & Medicinal …, 2014 - Elsevier
… Firstly, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (3) was synthesized via the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (1) with diethyl malonate (2) in …
Number of citations: 15 www.sciencedirect.com
JR Márquez-Gutiérrez, JP Mojica-Sánchez… - New Journal of …, 2021 - pubs.rsc.org
… We have found that, of these three compounds, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (2a) and ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (3a) were able to form …
Number of citations: 2 pubs.rsc.org
HA Abdel-Aziz, T Elsaman, A Al-Dhfyan, MI Attia… - European Journal of …, 2013 - Elsevier
… [22] published the reaction of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (1c) with hydrazine hydrate to give compounds 3c and 4 instead of hydrazide 2c (Fig. 1). …
Number of citations: 32 www.sciencedirect.com
BA Hawkins, E Najib, JJ Du, F Lai, JA Platts… - Physical Chemistry …, 2022 - pubs.rsc.org
This study investigated the effect of 2-methylimidazole (2-MIM) addition on the fluorescence of ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate using low-cost density functional …
Number of citations: 4 pubs.rsc.org
S Ghanei-Nasab, M Khoobi, F Hadizadeh… - European journal of …, 2016 - Elsevier
… Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (2b, 5 mmol) and potassium carbonate (6 mmol) were mixed with DMF (10 ml). The mixture was stirred at room temperature for …
Number of citations: 93 www.sciencedirect.com
MH Shaikh, DD Subhedar, FAK Khan… - Chinese Chemical …, 2016 - Elsevier
… The synthesis of ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate 6 has been achieved via Pechmann condensation between 2,4-dihydroxybenzaldehyde 5 and diethylmalonate in …
Number of citations: 81 www.sciencedirect.com
A Rastegari, H Nadri, M Mahdavi, A Moradi… - Bioorganic …, 2019 - Elsevier
… For this purpose, required starting material, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 3 was obtained by the reaction of 2,4-dihydroxybenzaldehyde 1 and diethyl malonate 2 …
Number of citations: 92 www.sciencedirect.com
PS Thacker, M Alvala, M Arifuddin, A Angeli… - Bioorganic …, 2019 - Elsevier
A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines. The …
Number of citations: 26 www.sciencedirect.com
HT Srinivasa, BS Palakshamurthy… - Journal of Molecular …, 2018 - Elsevier
Two sets of new ethyl 7-hydroxycoumarin-3-carboxylate derivatives were synthesized and characterized to study the liquid crystalline properties. Chemical structures were confirmed by …
Number of citations: 18 www.sciencedirect.com

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